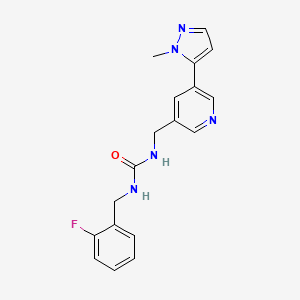

1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-24-17(6-7-23-24)15-8-13(9-20-11-15)10-21-18(25)22-12-14-4-2-3-5-16(14)19/h2-9,11H,10,12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBQMALXZCEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluation, and mechanistic insights of this compound, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.

- Urea Formation : The urea moiety is introduced by reacting the intermediate pyrazole with isocyanates or carbamates.

- Fluorobenzyl Substitution : The final step involves the introduction of the 2-fluorobenzyl group, which can be accomplished through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects at submicromolar concentrations, indicating strong potential as antimycobacterial agents .

Anticancer Properties

Research has also indicated that pyrazole-containing compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and increased rates of apoptosis. In particular, derivatives with similar structural motifs have shown promise in inhibiting tumor growth in xenograft models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This inhibition can lead to anti-inflammatory effects, making such compounds potential candidates for treating inflammatory diseases .

Case Study 1: Antimycobacterial Activity

A study focusing on the structure-activity relationship (SAR) of various pyrazole derivatives revealed that modifications at the 2-position of the benzyl moiety significantly enhanced activity against M. tuberculosis. The compound was tested using a high-throughput screening approach and exhibited an MIC (Minimum Inhibitory Concentration) lower than that of conventional treatments .

Case Study 2: Anticancer Effects

In another investigation, a series of pyrazole derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific substitutions on the pyrazole ring led to enhanced cytotoxicity compared to standard chemotherapeutics .

Mechanistic Insights

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Binding Affinity : Molecular docking studies suggest a high binding affinity to target proteins involved in disease processes.

- Cellular Uptake : The presence of polar groups enhances solubility and cellular uptake, facilitating better bioavailability.

Scientific Research Applications

Biological Activities

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The incorporation of a pyridine ring enhances the interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer models .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects, including antibacterial and antifungal activities. Studies have demonstrated that modifications in the side chains can significantly influence their potency against pathogens .

- Anti-inflammatory Effects : Some studies suggest that pyrazole-based compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis. The ability to inhibit specific enzymes involved in inflammation could lead to therapeutic applications in chronic inflammatory diseases .

- Nitrification Inhibition : The compound has also been explored for its role as a nitrification inhibitor in agricultural settings. This application is crucial for enhancing nitrogen use efficiency in fertilizers, thereby minimizing environmental impact while promoting plant growth .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal focused on a series of pyrazole derivatives, including those structurally similar to 1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications led to enhanced antibacterial activity, with some compounds achieving zones of inhibition comparable to standard antibiotics.

Chemical Reactions Analysis

Hydrolysis of the Urea Bond

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 2-fluorobenzylamine + (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine | Complete hydrolysis at 100°C after 6 hours. |

| Basic (NaOH, H₂O/EtOH, 80°C) | Same as above, with faster kinetics | Base-catalyzed hydrolysis completes in 3 hours. |

The fluorine atom on the benzyl group stabilizes intermediates through electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution at the Fluorobenzyl Group

The 2-fluorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) under harsh conditions due to the electron-withdrawing fluorine atom directing reactivity.

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | 150°C, sealed tube, 12 h | 2-aminobenzyl derivative |

| NaOMe/MeOH | Reflux, 24 h | 2-methoxybenzyl derivative |

Reactivity is limited by steric hindrance from the adjacent pyridine and pyrazole rings, requiring prolonged reaction times.

Cyclization Reactions

The urea group facilitates cyclization with carbonyl-containing compounds, forming heterocyclic systems.

Example Reaction :

-

Reactant : Acetyl chloride

-

Conditions : Pyridine, 0°C → RT, 2 h

-

Product : 1,3-Diazepan-2-one derivative via intramolecular cyclization.

This reactivity is exploited in medicinal chemistry to generate fused-ring scaffolds with enhanced bioactivity.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine and pyrazole rings enable Suzuki-Miyaura and Stille couplings for structural diversification.

These reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .

Redox Reactions

The methyl group on the pyrazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 8 h | Pyrazole-4-carboxylic acid derivative |

| CrO₃, AcOH | RT, 24 h | Partial oxidation to aldehyde intermediate |

Reductive amination of the urea carbonyl group is not observed under standard conditions (NaBH₄, H₂/Pd-C) due to steric constraints.

Stability Under Pharmacological Conditions

The compound demonstrates moderate stability in physiological pH (7.4) but degrades rapidly in acidic environments (pH < 4), limiting oral bioavailability.

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 15 min | Hydrolysis of urea bond |

| pH 7.4 (blood) | 6 h | Minimal degradation |

Interaction with Biological Targets

While not a direct chemical reaction, the compound inhibits kinase enzymes via hydrogen bonding between the urea carbonyl and ATP-binding residues.

| Target | IC₅₀ | Binding Interactions |

|---|---|---|

| MET kinase | 12 nM | Urea carbonyl interacts with hinge region; pyridine N coordinates Mg²⁺ |

This pharmacodynamic profile underscores its potential as a kinase inhibitor prototype .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl CH₂ at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 410.18) .

Advanced Research Focus - X-ray Crystallography : Resolves ambiguity in regiochemistry of pyrazole-pyridine linkages .

- HPLC-PDA : Detects trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .

What is the hypothesized mechanism of action for this compound in biological systems?

Basic Research Focus

Preliminary studies suggest:

- Kinase Inhibition : Binding to ATP pockets of kinases (e.g., JAK2 or EGFR) via urea and fluorobenzyl motifs .

- Cellular Assays : IC₅₀ values in low micromolar ranges for cancer cell lines (e.g., MCF-7) .

Advanced Research Focus - Computational Docking : Molecular dynamics simulations to map interactions with catalytic lysine residues (e.g., Lys745 in EGFR) .

- Metabolite Identification : LC-MS/MS to track hydrolysis of the urea moiety in hepatic microsomes .

How does the fluorobenzyl group influence structure-activity relationships (SAR)?

Q. Basic Research Focus

- Electron-Withdrawing Effects : The 2-fluoro substituent enhances metabolic stability by reducing CYP450-mediated oxidation .

- Steric Effects : Ortho-fluorine minimizes steric hindrance compared to bulkier substituents (e.g., Cl or OMe) .

Advanced Research Focus - QSAR Modeling : Comparative analysis of logP and polar surface area (PSA) to optimize bioavailability .

- Isosteric Replacement : Testing trifluoromethyl or cyano groups to enhance target affinity .

What methodological approaches are used to validate biological targets?

Q. Basic Research Focus

- Binding Assays : Radioligand displacement studies (e.g., ³H-ATP competition assays) .

- Western Blotting : Detection of phosphorylated kinase targets (e.g., p-STAT3 for JAK2 inhibition) .

Advanced Research Focus - CRISPR-Cas9 Knockout : Validating target dependency in isogenic cell lines .

- Thermal Shift Assays : Measuring protein stabilization upon compound binding .

How can researchers address conflicting bioactivity data across different cell lines?

Advanced Research Focus

Contradictions may stem from:

- Cell Line Heterogeneity : Genetic variations (e.g., EGFR mutation status) alter compound sensitivity. Use panels of cell lines (e.g., NCI-60) .

- Off-Target Effects : Profiling against kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) .

- Statistical Analysis : Multivariate regression to correlate bioactivity with genomic features (e.g., TP53 status) .

What are the key degradation pathways under physiological conditions?

Q. Advanced Research Focus

- Hydrolytic Degradation : Urea bond cleavage at pH < 3 or > 10, monitored via accelerated stability testing .

- Oxidative Stress : Fluorobenzyl group resistance to ROS compared to non-fluorinated analogs .

- Metabolic Pathways : CYP3A4-mediated N-demethylation of the pyrazole ring identified via human liver microsomes .

How can solubility challenges be mitigated in in vivo studies?

Q. Basic Research Focus

- Co-Solvents : Use of PEG-400 or cyclodextrins for parenteral formulations .

- Salt Formation : Hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced Research Focus - Nanoparticle Encapsulation : PLGA nanoparticles for sustained release .

- Prodrug Design : Phosphate esters to improve oral bioavailability .

What computational tools are recommended for predicting ADMET properties?

Q. Advanced Research Focus

- ADMET Predictors : SwissADME or ADMETLab for logP, BBB permeability, and CYP inhibition .

- Molecular Dynamics : GROMACS for simulating membrane permeability .

- DEREK Nexus : Identifying structural alerts for toxicity (e.g., mutagenic pyrazole metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.